![molecular formula C23H23N5O2 B2865947 4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide CAS No. 1021124-83-3](/img/structure/B2865947.png)

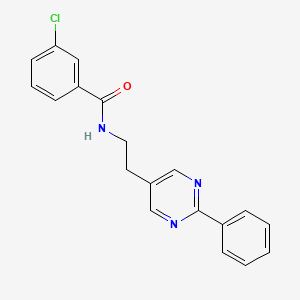

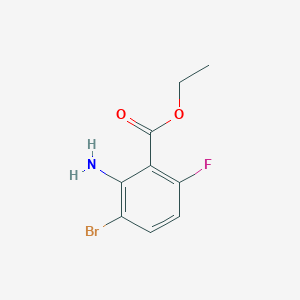

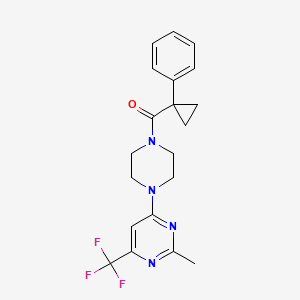

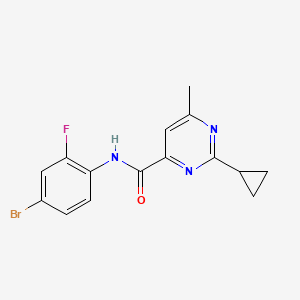

4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of a related compound .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Anticancer Activity

Triazolopyridazine derivatives have been studied for their potential as anticancer agents . The ability to interact with various biological targets makes them suitable candidates for drug design and development in oncology . Their structure allows for specific interactions with cancer cell receptors, which can be exploited to inhibit tumor growth and proliferation.

Antimicrobial Properties

These compounds exhibit significant antimicrobial properties , making them valuable in the development of new antibiotics . They have shown activity against both Gram-positive and Gram-negative bacteria, which is crucial given the rising concern over antibiotic resistance.

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of triazolopyridazine derivatives is another area of interest. They can be designed to target specific pathways involved in pain and inflammation, offering a promising approach for the treatment of chronic pain conditions .

Enzyme Inhibition

Triazolopyridazines are potent enzyme inhibitors . They have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, and aromatase, which play significant roles in various physiological processes . This property can be harnessed for treating diseases where enzyme regulation is therapeutic.

Antioxidant Effects

The antioxidant capacity of these molecules contributes to their therapeutic profile. By neutralizing free radicals, they can prevent oxidative stress-related damage, which is implicated in numerous diseases, including neurodegenerative disorders .

Antiviral Applications

Research has indicated that triazolopyridazine derivatives could serve as antiviral agents . Their structural flexibility allows them to be tailored to interfere with viral replication cycles, offering a pathway to novel treatments for viral infections .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, the antitubercular activity of triazolopyridazines is of significant interest. They have shown promise in inhibiting the bacteria responsible for tuberculosis, suggesting potential for new therapeutic options .

Pharmacokinetic Modulation

The pharmacokinetic properties of drugs can be improved using triazolopyridazine derivatives. They can enhance the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, leading to better efficacy and reduced side effects .

将来の方向性

The future directions for the research on similar compounds could involve the development of new synthetic approaches, the exploration of their diverse pharmacological activities, and the investigation of their structure–activity relationships . The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases is also a promising future direction .

作用機序

Target of Action

The compound 4-Phenyl-N-(2-((3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Oxy)Ethyl)Butanamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its target enzymes by forming specific interactions due to its ability to accept and donate hydrogen bonds . This interaction can inhibit the activity of the enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

For example, its anticancer activity could be due to its ability to inhibit enzymes involved in cell proliferation, while its antimicrobial activity could be due to its ability to disrupt bacterial cell wall synthesis .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s bioavailability and potential for drug interactions.

Result of Action

The result of the compound’s action depends on the specific target and pathway it affects. For example, if it inhibits an enzyme involved in cell proliferation, it could lead to decreased cancer cell growth . If it disrupts bacterial cell wall synthesis, it could result in bacterial cell death .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds can lead to drug interactions, potentially affecting the compound’s efficacy and safety .

特性

IUPAC Name |

4-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c29-21(13-7-10-18-8-3-1-4-9-18)24-16-17-30-22-15-14-20-25-26-23(28(20)27-22)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORLKNZFGAVKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)

![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)